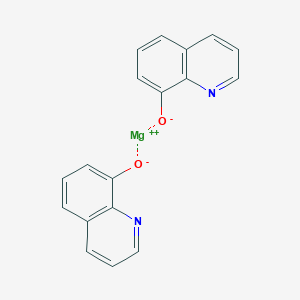
反式-4-二苯乙烯甲醇
描述
trans-4-Stilbenemethanol: is an organic compound with the chemical formula C15H14O. It is also known as 4-Hydroxymethylstilbene. This compound is a derivative of stilbene, characterized by the presence of a hydroxymethyl group attached to the para position of the stilbene structure. Stilbenes are a group of compounds known for their photoisomerization properties, which means they can change their structure when exposed to light.
科学研究应用
Chemistry:
- Used as a starting material for the synthesis of various organic compounds.
- Employed in the study of photoisomerization and photochemistry.
Biology:
- Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry:
作用机制
Target of Action
Trans-4-Stilbenemethanol, also known as 4-Hydroxymethylstilbene , is primarily used in the development of photosensitive polymeric optical fibers for gratings . The primary target of this compound is the core of the fiber, which is made of a copolymer of methyl methacrylate, ethyl methacrylate, and benzyl methacrylate .
Mode of Action
Trans-4-Stilbenemethanol exhibits a reversible trans–cis photoisomerization . This means that it can change its structure in response to light, specifically ultraviolet light . The refractive indices of these compounds are different when they take trans or cis structures . Usually, the trans species exhibit a higher refractive index .
Biochemical Pathways
The primary biochemical pathway affected by trans-4-Stilbenemethanol involves the photoinduced refractive-index change of the doped core system . This photosensitivity is demonstrated by the fabrication of Bragg gratings in the core of the fiber by use of a pulse laser at 325 nm .
Result of Action
The result of trans-4-Stilbenemethanol’s action is a significant change in the UV spectrum of the doped film as a result of the photoinduced trans–cis transformation upon 320-nm UV irradiation . This leads to a decrease in the refractive index .
Action Environment
The action of trans-4-Stilbenemethanol is highly dependent on the presence of ultraviolet light, which triggers the trans–cis photoisomerization . Environmental factors such as light intensity and wavelength can therefore influence the compound’s action, efficacy, and stability.
生化分析
Cellular Effects
It is known that stilbenes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that stilbenes can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that stilbenes can undergo photoisomerization, a process that can lead to changes in their effects over time .
Dosage Effects in Animal Models
It is known that the effects of stilbenes can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
It is known that stilbenes can interact with various enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that stilbenes can interact with various transporters or binding proteins, and can potentially affect their localization or accumulation .
Subcellular Localization
It is known that stilbenes can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method to synthesize trans-4-Stilbenemethanol involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde to form the stilbene structure. The hydroxymethyl group can be introduced through subsequent reduction reactions.
Heck Reaction: Another method involves the Heck reaction, where a halogenated benzene derivative reacts with an alkene in the presence of a palladium catalyst to form the stilbene structure. The hydroxymethyl group can be introduced through further functionalization.
Reduction of 4-Phenylethynylphenylmethanol: This method involves the reduction of 4-Phenylethynylphenylmethanol to form trans-4-Stilbenemethanol.
Industrial Production Methods: Industrial production of trans-4-Stilbenemethanol typically involves large-scale versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: trans-4-Stilbenemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, including alcohols and hydrocarbons.
Substitution: It can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Various substituted stilbenes depending on the reagents used.
相似化合物的比较
trans-Stilbene: Lacks the hydroxymethyl group, making it less versatile in terms of functionalization.
cis-Stilbene: The cis isomer of stilbene, which has different photochemical properties.
4-Hydroxystilbene: Similar structure but lacks the methanol group.
Uniqueness: trans-4-Stilbenemethanol is unique due to its combination of the stilbene core and the hydroxymethyl group. This combination allows for a wide range of chemical reactions and applications, particularly in the field of photochemistry and materials science.
属性
IUPAC Name |
[4-[(E)-2-phenylethenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11,16H,12H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFYUEZWYRMBSO-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101093-37-2 | |
| Record name | trans-4-Stilbenemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





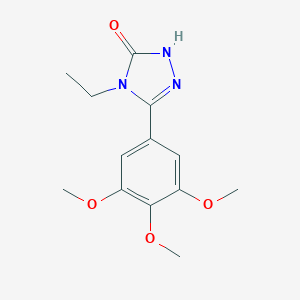
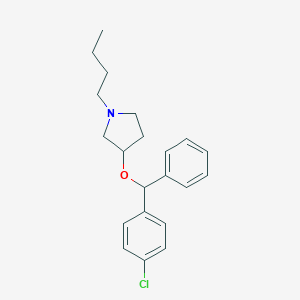
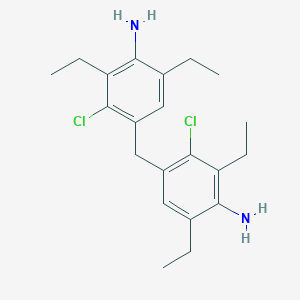
![2-(4-ethoxyphenyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B10915.png)

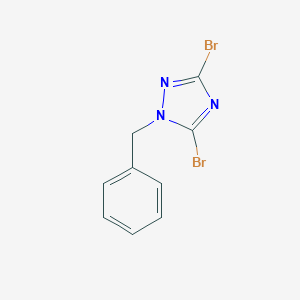
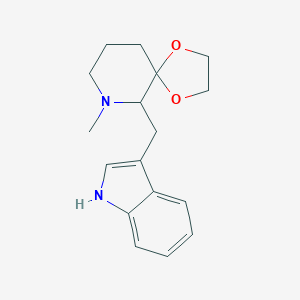
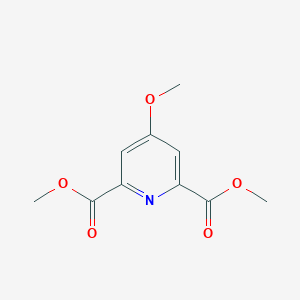
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)

